Technical Guide: 3-(3-Formyl-1H-indol-1-yl)propanenitrile (CAS: 18109-11-0)
Technical Guide: 3-(3-Formyl-1H-indol-1-yl)propanenitrile (CAS: 18109-11-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Formyl-1H-indol-1-yl)propanenitrile is a derivative of the versatile heterocyclic compound, indole. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2][3] The presence of a formyl group at the 3-position and a propanenitrile substituent at the 1-position of the indole ring makes this compound a valuable intermediate for the synthesis of more complex indole derivatives.[4] Its potential applications are being explored in various fields, including the development of novel therapeutics, particularly in anticancer research, as well as in the creation of advanced organic electronic materials.[4] This document provides a comprehensive overview of the available technical information for 3-(3-Formyl-1H-indol-1-yl)propanenitrile.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 3-(3-Formyl-1H-indol-1-yl)propanenitrile is presented in Table 1. While specific experimental data for properties such as melting point and detailed spectral information are not widely published, the fundamental properties have been established.
Table 1: Chemical and Physical Properties of 3-(3-Formyl-1H-indol-1-yl)propanenitrile
| Property | Value | Reference |
| CAS Number | 18109-11-0 | [5][6] |
| Molecular Formula | C₁₂H₁₀N₂O | [6] |
| Molecular Weight | 198.22 g/mol | [6] |
| Appearance | Off-white solid | [4] |
| Purity | ≥95% (typical) | [4] |
Synthesis
Experimental Protocol: Synthesis of Indole-3-carboxaldehyde (Precursor)
The precursor, indole-3-carboxaldehyde, can be synthesized in high yield via the Vilsmeier-Haack reaction.[7]
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Ice
-
Water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice-salt bath.
-
Slowly add phosphorus oxychloride to the cooled DMF with continuous stirring.
-
Prepare a solution of indole in DMF and add it dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently.
-
Quench the reaction by carefully adding crushed ice, which will result in a clear red solution.
-
Neutralize the solution by the dropwise addition of a concentrated aqueous solution of sodium hydroxide until the mixture is alkaline.
-
The product, indole-3-carboxaldehyde, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from ethanol.[7]
Proposed Experimental Protocol: N-Cyanoethylation of Indole-3-carboxaldehyde
The following is a proposed protocol for the synthesis of 3-(3-Formyl-1H-indol-1-yl)propanenitrile based on general cyanoethylation procedures for indoles. Optimization of reaction conditions may be necessary.
Materials:
-
Indole-3-carboxaldehyde
-
Acrylonitrile
-
A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a phase-transfer catalyst like benzyltriethylammonium chloride)
-
A suitable solvent (e.g., dioxane, acetonitrile, or a two-phase system)
Procedure:
-
Dissolve indole-3-carboxaldehyde in the chosen solvent in a reaction flask.
-
Add the basic catalyst to the solution.
-
Slowly add acrylonitrile to the reaction mixture with stirring.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Data
Detailed experimental spectroscopic data for 3-(3-Formyl-1H-indol-1-yl)propanenitrile is not widely available. However, based on the known spectral data of related indole derivatives, the expected spectral characteristics are summarized in Table 2. A database entry suggests a ¹³C NMR spectrum is available for "1H-Indole-1-propanenitrile, 3-formyl-".[8]
Table 2: Expected Spectroscopic Data for 3-(3-Formyl-1H-indol-1-yl)propanenitrile
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the indole ring protons, the formyl proton (likely a singlet at high ppm), and the two methylene groups of the propanenitrile side chain (likely triplets). |
| ¹³C NMR | Resonances for the indole ring carbons, the formyl carbon (at a high chemical shift), the nitrile carbon, and the two methylene carbons of the side chain. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, the C≡N stretch of the nitrile, and C-H and C=C stretching and bending vibrations of the indole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (198.22), along with fragmentation patterns characteristic of the loss of the formyl group, the cyanoethyl group, and other fragments of the indole core. |
Biological Activity and Signaling Pathways
While direct biological studies on 3-(3-Formyl-1H-indol-1-yl)propanenitrile are limited in the public domain, the parent molecule, indole-3-carboxaldehyde, and its derivatives have been shown to possess a range of biological activities, including potential anticancer effects.[4][9][10]
Indole derivatives are known to interact with various cellular targets and signaling pathways implicated in cancer.[9] For instance, some indole compounds have been shown to inhibit tubulin polymerization, induce apoptosis, and modulate key signaling pathways. The precursor, indole-3-carboxaldehyde, has been reported to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[11] It is also known to be a ligand for the aryl hydrocarbon receptor (AHR), which can influence inflammatory responses.[11][12]
Based on the known activities of related compounds, a putative signaling pathway that could be modulated by indole derivatives is presented below.
Experimental Workflow for Biological Evaluation
For researchers interested in investigating the potential anticancer properties of 3-(3-Formyl-1H-indol-1-yl)propanenitrile, a general experimental workflow is proposed below.
Detailed Methodologies
6.1.1. Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-(3-Formyl-1H-indol-1-yl)propanenitrile for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
6.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with the compound at its IC₅₀ concentration for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
3-(3-Formyl-1H-indol-1-yl)propanenitrile is a valuable synthetic intermediate with significant potential for the development of novel compounds in the fields of medicine and materials science. While detailed characterization and biological evaluation of this specific molecule are not extensively documented in publicly available literature, its structural features suggest that it is a promising candidate for further investigation. The provided synthetic strategies and proposed experimental workflows offer a foundation for researchers to explore the properties and applications of this and related indole derivatives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-formyl-indole propanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-(3-Formyl-1H-Indol-1-yl)propanenitrile - Amerigo Scientific [amerigoscientific.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. spectrabase.com [spectrabase.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazines and Related Compounds [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets [frontiersin.org]
